molecular formula C19H14ClN5O2 B2919408 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 919842-87-8

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

Cat. No.: B2919408
CAS No.: 919842-87-8
M. Wt: 379.8
InChI Key: CZIVOIFUSRRBBP-UHFFFAOYSA-N
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Description

The compound N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Its structure includes:

  • Core: A 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold.
  • Substituents:
    • A 3-chlorophenyl group at position 1.
    • A 2-phenylacetamide moiety at position 4.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-14-7-4-8-15(10-14)25-18-16(11-22-25)19(27)24(12-21-18)23-17(26)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIVOIFUSRRBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent and an acetamide moiety. The presence of chlorine enhances lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC18H16ClN5O
Molecular Weight353.80 g/mol
CAS Number919859-26-0

This compound acts primarily as a kinase inhibitor. Kinases are pivotal in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Preliminary studies indicate that this compound may inhibit various kinases, including:

  • Aurora Kinase
  • FLT3
  • JAK2

These interactions suggest potential applications in oncology, particularly in targeting tumor growth and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines (e.g., A549 lung cancer cells) with promising results indicating reduced viability and increased apoptosis rates.

Antimicrobial Activity

Recent evaluations have also highlighted the antimicrobial potential of this compound. It has shown efficacy against several pathogenic bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating potent antimicrobial activity.

Preclinical Models

In preclinical models, this compound demonstrated significant tumor reduction in xenograft models. These studies provided insights into dosing regimens and potential side effects.

Synergistic Effects

Studies have shown that this compound may exhibit synergistic effects when combined with standard chemotherapeutics like cisplatin or doxorubicin. This combination therapy approach could enhance therapeutic efficacy while reducing toxicity.

Comparison with Similar Compounds

Structural and Electronic Variations

Amide Group Modifications :

  • The target compound features a 2-phenylacetamide group, providing a flexible aliphatic linker between the core and the phenyl ring.
  • In contrast, 2-(trifluoromethyl)benzamide () introduces a strongly electron-withdrawing trifluoromethyl group, likely enhancing metabolic stability and altering binding affinity.
  • The cinnamamide derivative () incorporates a conjugated double bond, which may influence planarity and π-π stacking interactions.

Substituent Effects: 3-Fluorobenzamide () and 3,4-dimethylbenzamide () demonstrate how halogenation and alkylation modulate steric and electronic properties. Fluorine increases electronegativity, while methyl groups enhance lipophilicity.

Physicochemical Properties

  • Trifluoromethyl and cinnamamide derivatives () have higher molecular weights and may exhibit reduced aqueous solubility compared to the target compound.

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